![molecular formula C19H17N3O3S B2853438 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681266-39-7](/img/structure/B2853438.png)
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O4S, with a molecular weight of approximately 430.5 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with an o-tolyl group and a benzamide moiety. The presence of the dioxido substituent is significant as it may enhance the compound's reactivity and biological activity .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that related compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates in cancer therapy . For instance, certain pyrazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro assays have revealed that compounds with similar structural features possess moderate to excellent activity against a variety of pathogens, including bacteria and fungi . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), suggesting their utility in treating inflammatory diseases . This activity may be attributed to the ability of these compounds to modulate signaling pathways involved in inflammation.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring or the benzamide moiety can significantly influence the compound's potency and selectivity against different biological targets. For instance:
Substituent | Effect on Activity |
---|---|
Dioxido Group | Enhances reactivity and potential binding |
o-Tolyl Group | May influence lipophilicity and membrane permeability |
Benzamide Moiety | Critical for interaction with target proteins |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. This compound was found to exhibit comparable efficacy to established chemotherapeutics like cisplatin .
- Microbial Inhibition : In a recent investigation into antimicrobial agents, this compound demonstrated significant inhibitory activity against Staphylococcus aureus strains with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL .
Scientific Research Applications
Pharmacological Applications
Antileishmanial and Antimalarial Properties
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibits significant antileishmanial and antimalarial activities. The thienopyrazole core structure is recognized for its ability to interact with biological targets, inhibiting enzyme activity or modulating receptor functions. These mechanisms are crucial for developing treatments against diseases like leishmaniasis and malaria.
Mechanism of Action
The compound's mechanism involves interaction with specific enzymes or receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes critical for the survival of pathogens or modulate immune responses to enhance host defense mechanisms against infections.
Table 1: Summary of Pharmacological Activities
Activity Type | Description | Reference |
---|---|---|
Antileishmanial | Effective against Leishmania species | |
Antimalarial | Active against Plasmodium falciparum | |
Enzyme Inhibition | Modulates activity of enzymes crucial for pathogen survival |
Case Study: Antimalarial Efficacy
In a recent study examining the efficacy of this compound against Plasmodium falciparum, researchers found that the compound demonstrated significant inhibitory effects on parasite growth in vitro. The study highlighted the compound's potential as a lead candidate for developing new antimalarial therapies.
Potential Applications in Other Fields
Agricultural Applications
Given its biological activity profile, there is potential for this compound to be explored as a biopesticide or fungicide in agriculture. Its effectiveness against specific pathogens could offer an environmentally friendly alternative to synthetic pesticides.
Material Science
The unique chemical properties of this compound may also lend themselves to applications in material science, particularly in developing new polymers or coatings with antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?
- Methodology : Synthesis typically involves multi-step protocols starting with cyclization of the thieno[3,4-c]pyrazole core, followed by functionalization with o-tolyl and benzamide groups. Key steps include:
- Use of sodium hydride as a base in DMF for cyclization .
- Microwave-assisted synthesis to improve reaction efficiency .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity is validated via HPLC (>95%) .
Q. How can the molecular structure and electronic properties of this compound be determined experimentally?
- Structural Analysis : X-ray crystallography resolves the three-dimensional arrangement of the thieno[3,4-c]pyrazole core and substituents. Computational methods (DFT) complement experimental data to predict electronic properties .
- Spectroscopic Techniques : Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, amide), while UV-Vis spectroscopy assesses π-π* transitions in the aromatic system .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Screening Methods :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
- Cytotoxicity profiling in cancer cell lines (IC₅₀ determination via MTT assay) .
- Data Interpretation : Dose-response curves and statistical analysis (e.g., ANOVA) differentiate nonspecific toxicity from target-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Root Cause Analysis :
- Variability in reaction conditions (e.g., solvent purity, temperature gradients) impacts yields. Reproducibility requires strict control of parameters .
- Biological discrepancies may arise from differences in cell line genotypes or assay protocols. Standardize cell culture conditions (e.g., passage number, serum batch) .
- Mitigation Strategies : Use design of experiments (DOE) to identify critical factors and optimize protocols .
Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?
- SAR Workflow :
- Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., kinases) .
- Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., o-tolyl vs. phenyl) with activity .
- Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Q. How can mechanistic insights into its biological activity be gained at the molecular level?
- Techniques :
- Surface plasmon resonance (SPR) measures real-time binding kinetics to purified proteins .
- CRISPR-Cas9 knockout models validate target engagement in cellular assays .
- Data Integration : Combine kinetic data (kₒₙ/kₒff) with transcriptomic profiling to map downstream pathways .
Q. What strategies address stability challenges in aqueous or biological matrices?
- Stability Testing :
- Accelerated degradation studies (pH 1–13, 40°C) monitored via LC-MS identify hydrolysis-prone sites (e.g., sulfonyl groups) .
- Lyophilization improves shelf life by reducing water-mediated decomposition .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility and stability .
Q. Key Research Findings
- Synthetic Efficiency : Microwave-assisted methods reduce reaction time by 40% compared to classical heating .
- Biological Activity : IC₅₀ values range from 0.8–5.2 µM in kinase inhibition assays, suggesting selectivity for specific ATP-binding pockets .
- Stability : Degradation t₁/₂ at pH 7.4 is 48 hours, necessitating formulation improvements for in vivo studies .
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-7-5-6-10-17(13)22-18(15-11-26(24,25)12-16(15)21-22)20-19(23)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOHQASQVFHLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.